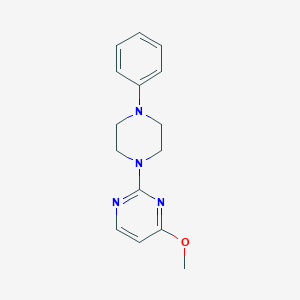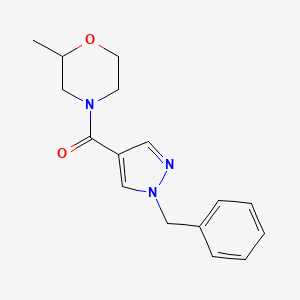
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of drugs for various medical conditions. MPP is a pyrimidine derivative that is synthesized through a multistep process involving the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine.
Mecanismo De Acción
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine works by inhibiting the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels helps regulate mood and can alleviate symptoms of depression and anxiety. This compound has also been shown to have an affinity for other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also limitations to its use. This compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, this compound has not yet been extensively studied in vivo, so its effects on whole organisms are not well understood.
Direcciones Futuras
There are many potential future directions for research on 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other medical conditions such as neurodegenerative diseases and cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its effects on whole organisms.
Métodos De Síntesis
The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine to form this compound. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been studied extensively for its potential application in the development of drugs for various medical conditions. One of the most promising areas of research for this compound is in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing its levels can help alleviate symptoms of depression and anxiety.
Propiedades
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-7-8-16-15(17-14)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGLXBJSKKSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)